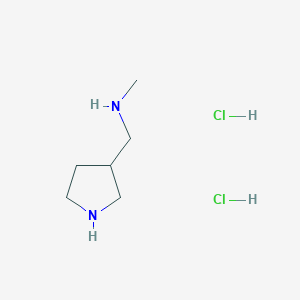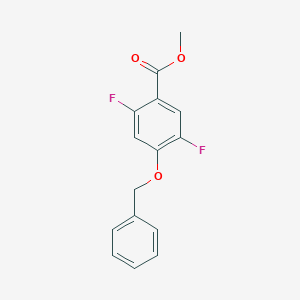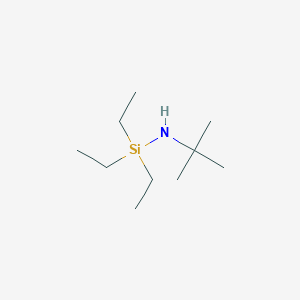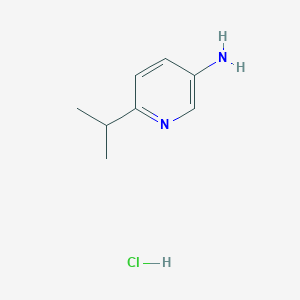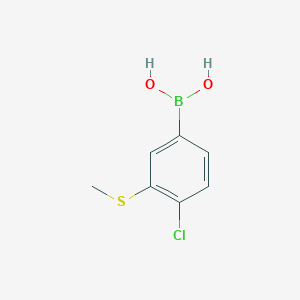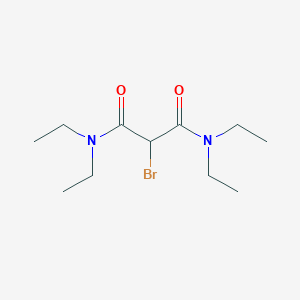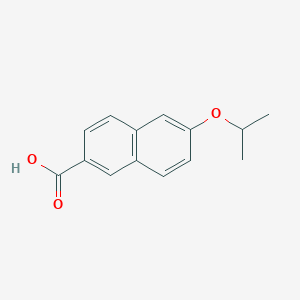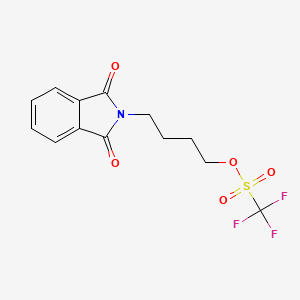
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate, 95% (hereafter referred to as 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA) is an organic compound that has seen a wide range of applications in various scientific fields, ranging from synthetic organic chemistry to biochemistry. It is a white, odorless, crystalline solid that is soluble in water, alcohol, and other polar solvents. It is a useful reagent in the synthesis of many compounds, and has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in biochemistry and physiology research, as well as in laboratory experiments. In
Applications De Recherche Scientifique
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in biochemistry and physiology research, as it is an effective inhibitor of several enzymes, such as protein kinases, phosphatases, and other enzymes involved in signal transduction pathways. Additionally, it has been used in laboratory experiments to study the effects of various compounds on biochemical pathways.
Mécanisme D'action
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA acts as an inhibitor of several enzymes, such as protein kinases and phosphatases, by binding to their active sites. This binding disrupts the normal functioning of the enzymes, resulting in a decrease in their activity. Additionally, it has been shown to inhibit the activity of other enzymes involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA vary depending on the enzyme that it is inhibiting. For example, when it is used as an inhibitor of protein kinases, it has been shown to decrease the activity of these enzymes, resulting in a decrease in the activity of the downstream pathways that they regulate. Additionally, when it is used as an inhibitor of phosphatases, it has been shown to increase the activity of these enzymes, resulting in an increase in the activity of the downstream pathways that they regulate.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in many polar solvents, making it easy to work with. Additionally, it is relatively inexpensive, making it an attractive reagent for use in research. However, it also has some limitations. For example, it has a limited shelf life and can degrade over time, making it unsuitable for long-term storage. Additionally, it has been shown to be toxic in high concentrations, making it important to use it in small amounts and with proper safety protocols.
Orientations Futures
There are several potential future directions for 4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA. For example, it could be used in the development of new inhibitors of protein kinases, phosphatases, and other enzymes involved in signal transduction pathways. Additionally, it could be used in the development of new pharmaceuticals and agrochemicals. Finally, it could be used in the development of new laboratory experiments to study the effects of various compounds on biochemical pathways.
Méthodes De Synthèse
4-(1,3-Dioxoisoindolin-2-yl)butyl TFMSA can be synthesized from the reaction of 4-methoxybenzyl trifluoromethanesulfonate and 1,3-dioxoisoindoline in aqueous acetic acid. The reaction is carried out at a temperature of 60-65°C for 4-6 hours. The product is then recovered by extraction with ethyl acetate, followed by recrystallization from ethyl acetate and ethanol. The yield of the synthesis is typically around 95%.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)23(20,21)22-8-4-3-7-17-11(18)9-5-1-2-6-10(9)12(17)19/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJIXDVOBXSZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxoisoindolin-2-yl)butyl trifluoromethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



